(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol
CAS No.:
Cat. No.: VC17540042
Molecular Formula: C10H10BrNOS
Molecular Weight: 272.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrNOS |
|---|---|
| Molecular Weight | 272.16 g/mol |
| IUPAC Name | (3-bromo-1-methylpyrrol-2-yl)-thiophen-2-ylmethanol |
| Standard InChI | InChI=1S/C10H10BrNOS/c1-12-5-4-7(11)9(12)10(13)8-3-2-6-14-8/h2-6,10,13H,1H3 |
| Standard InChI Key | SCMBISHNVSLGPB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=C1C(C2=CC=CS2)O)Br |
Introduction
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is a complex organic compound that combines a bromo-substituted pyrrole ring with a thiophene moiety. This heterocyclic compound is notable for its structural features and potential applications in medicinal chemistry. The presence of nitrogen in the pyrrole ring and sulfur in the thiophene ring classifies it as a heterocyclic organic compound, specifically a brominated compound, which is often studied for its reactivity and utility in organic synthesis.
Synthesis Methods
The synthesis of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol primarily involves the reaction between 2-pyrrole-carbaldehyde and 2-acetylthiophene. This process typically employs an elimination unimolecular conjugate base (E1cB) mechanism, which is common in organic synthesis for forming complex heterocyclic compounds.
Chemical Reactivity
The reactivity of this compound can be explored through various chemical reactions typical for brominated heterocycles. These reactions often involve substitution or coupling reactions, where the bromine atom can be replaced by other functional groups, facilitating further chemical transformations.
Biological Activities and Potential Applications
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol has shown promise in various biological assays, indicating potential pharmacological activities linked to its structural characteristics. The integration of pyrrole and thiophene rings contributes to its unique biological properties, making it a candidate for medicinal chemistry applications.
Comparison with Similar Compounds
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